molecular formula C11H13BrO2 B3349925 3-Bromo-4-butoxybenzaldehyde CAS No. 244184-59-6

3-Bromo-4-butoxybenzaldehyde

Cat. No. B3349925
CAS RN: 244184-59-6
M. Wt: 257.12 g/mol
InChI Key: BLXYHURWFRBYDB-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxybenzaldehyde is a chemical compound with the CAS Number: 244184-59-6. It has a molecular weight of 257.13 . It is a solid at room temperature and should be stored at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-butoxybenzaldehyde is 1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3-Bromo-4-butoxybenzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Chemical Properties

“3-Bromo-4-butoxybenzaldehyde” is a chemical compound with the CAS Number: 244184-59-6. It has a molecular weight of 257.13 and is stored at temperatures between 2-8°C . It is a solid at room temperature .

Safety Information

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335. Precautionary statements include P261, P305, P351, and P338 .

Antioxidant Effects

“3-Bromo-4-butoxybenzaldehyde” has been shown to exert antioxidant effects in keratinocytes by regulating nuclear factor and erythroid 2-like 2 (Nrf2) pathways .

Protection Against Ultraviolet B

This compound also protects skin cells from ultraviolet B by inhibiting the generation of reactive oxygen species .

Protection Against Particulate Matter 2.5

A study has shown that “3-Bromo-4-butoxybenzaldehyde” can protect keratinocytes from damages induced by particulate matter 2.5 (PM 2.5) . The human HaCaT keratinocyte was pre-treated with this compound and then with PM 2.5 .

Reduction of Cellular Inflammation

“3-Bromo-4-butoxybenzaldehyde” has been shown to reduce cellular inflammation induced by PM 2.5 .

Mitigation of Cellular Senescence

This compound has been shown to mitigate cellular senescence in vitro and in vivo .

Inhibition of Mitogen-Activated Protein Kinase Signaling Pathway

“3-Bromo-4-butoxybenzaldehyde” has been shown to inhibit the mitogen-activated protein kinase signaling pathway and activator protein 1 activated by PM 2.5 .

Safety and Hazards

The safety information available indicates that 3-Bromo-4-butoxybenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

properties

IUPAC Name

3-bromo-4-butoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXYHURWFRBYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-butoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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